molecular formula C13H11N3O2S B5724671 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide

カタログ番号 B5724671
分子量: 273.31 g/mol
InChIキー: OVBLHPYZLARKOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as MIH-1, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. MIH-1 has been found to inhibit the activity of a specific kinase, making it a promising candidate for targeted cancer therapy.

科学的研究の応用

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have potential therapeutic applications in cancer treatment. The kinase that 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits is overexpressed in several types of cancer, making it a promising candidate for targeted cancer therapy. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been tested in vitro and in vivo in several preclinical studies, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.

作用機序

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits the activity of a specific kinase, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this kinase, 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide disrupts these signaling pathways and induces apoptosis in cancer cells. The specific mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is still under investigation, but it is believed to involve the binding of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide to the kinase and blocking its activity.
Biochemical and Physiological Effects:
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects in cancer cells. In preclinical studies, 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to inhibit cancer cell growth, induce apoptosis, and reduce tumor size. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy.

実験室実験の利点と制限

One advantage of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its specificity for the targeted kinase, which reduces the risk of off-target effects. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy. One limitation of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide also requires further optimization and testing in preclinical studies before it can be considered for clinical trials.

将来の方向性

There are several future directions for 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide research. One direction is to optimize the synthesis method for higher yields and purity. Another direction is to investigate the specific mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide and its binding to the targeted kinase. Further preclinical studies are also needed to test the efficacy and safety of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide in vivo, as well as to investigate potential combination therapies with other cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide in human patients with cancer.
Conclusion:
In conclusion, 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits the activity of a specific kinase, disrupting signaling pathways that regulate cell growth and survival. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have minimal toxicity to normal cells and has shown promising results in preclinical studies. Further research is needed to optimize the synthesis method, investigate the specific mechanism of action, and evaluate the safety and efficacy of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide in human patients with cancer.

合成法

The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide involves a series of reactions starting from 4-methyl-1,3-benzothiazol-2-amine and 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of various reagents and catalysts, resulting in the formation of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide. The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been reported in several scientific publications, and the procedure has been optimized for high yields and purity.

特性

IUPAC Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-4-3-5-10-11(7)14-13(19-10)15-12(17)9-6-8(2)18-16-9/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLHPYZLARKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。